N-(5,8-Bis((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide

Description

Molecular Architecture and Substituent Configuration Analysis

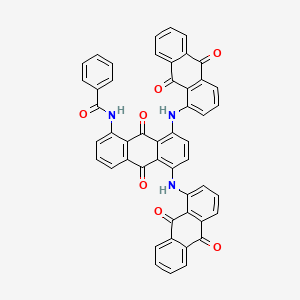

The molecular structure of N-(5,8-bis((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is distinguished by its anthraquinone-based framework and benzamide core. The compound consists of three anthraquinone moieties, each comprising a planar, conjugated system of three fused benzene rings with two ketone groups at the 9,10-positions. Two of these anthraquinone units are linked via amino groups to the central anthraquinone-benzoate backbone, forming a branched topology.

Key Structural Features:

- Anthraquinone Subunits : Each anthraquinone unit contributes to the molecule’s extended π-conjugation, enhancing electronic delocalization. The 1,4,5,8-substitution pattern on the central anthraquinone ensures symmetric attachment of the peripheral groups.

- Benzamide Linkage : The benzamide group at the 1-position of the central anthraquinone introduces a planar amide functional group (-NH-C=O), which facilitates hydrogen bonding and dipole interactions.

- Amino Bridges : The amino (-NH-) groups connecting the peripheral anthraquinones to the core enable rotational flexibility, potentially influencing conformational dynamics in solution.

Table 1: Molecular Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₄₉H₂₇N₃O₇ |

| Molecular Weight | 769.755 g/mol |

| LogP | 7.41 |

| InChI Key | GMLICCAWSVNEBJ-UHFFFAOYSA-N |

| Substituent Symmetry | C₂ symmetry across central axis |

The high LogP value (7.41) indicates strong hydrophobicity, consistent with its polyaromatic structure. Computational models suggest that the amino bridges adopt a near-planar configuration in the gas phase, while steric hindrance between anthraquinone subunits may induce slight torsional strain in the solid state.

Properties

CAS No. |

93940-16-0 |

|---|---|

Molecular Formula |

C49H27N3O7 |

Molecular Weight |

769.8 g/mol |

IUPAC Name |

N-[5,8-bis[(9,10-dioxoanthracen-1-yl)amino]-9,10-dioxoanthracen-1-yl]benzamide |

InChI |

InChI=1S/C49H27N3O7/c53-43-26-13-4-6-15-28(26)45(55)38-30(43)17-8-20-33(38)50-36-23-24-37(51-34-21-9-18-31-39(34)46(56)29-16-7-5-14-27(29)44(31)54)42-41(36)47(57)32-19-10-22-35(40(32)48(42)58)52-49(59)25-11-2-1-3-12-25/h1-24,50-51H,(H,52,59) |

InChI Key |

GMLICCAWSVNEBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(5,8-Bis((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves:

Step 1: Preparation of Anthryl Amines

Starting from 9,10-anthraquinone derivatives, selective reduction and amination yield 9,10-dihydro-9,10-dioxo-1-anthryl amines. These intermediates are crucial for subsequent coupling.Step 2: Acylation of Anthryl Amines with Benzoyl Chloride or Benzamide Precursors

The anthryl amines are reacted with benzoyl chloride or benzamide derivatives under controlled heating in aprotic solvents such as toluene to form the benzamide linkage. This step is typically performed under reflux conditions for extended periods (e.g., 24 hours) to ensure complete acylation.Step 3: Bis-Amination at Positions 5 and 8 of the Benzamide Core

The benzamide core is functionalized at positions 5 and 8 with the anthryl amines, forming the bis-substituted product. This may involve nucleophilic aromatic substitution or coupling reactions facilitated by activating groups on the benzamide ring.

Detailed Reaction Conditions and Parameters

- The acylation step is critical and often performed in toluene under reflux for 24 hours to achieve high yield and purity.

- Polar aprotic solvents like N,N-dimethylformamide (DMF) are used in coupling steps to enhance solubility and reaction rates.

- Purification is typically achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using acetonitrile-water mixtures with acidic modifiers such as phosphoric acid or formic acid for MS compatibility.

Purification and Analysis

- The final compound is purified by preparative RP-HPLC on columns such as Newcrom R1, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

- The method is scalable and suitable for isolating impurities and pharmacokinetic studies.

- Drying and crystallization steps follow solvent removal under reduced pressure and vacuum drying at moderate temperatures (e.g., 40°C).

Research Findings and Notes

- The acylation reaction conditions (solvent, temperature, time) significantly affect the yield and purity of the benzamide product.

- The anthryl amine intermediates must be carefully prepared to avoid over-reduction or side reactions.

- The bis-substitution at positions 5 and 8 requires precise control of stoichiometry and reaction conditions to prevent mono-substitution or polymerization.

- Analytical methods such as HPLC and mass spectrometry are essential for monitoring reaction progress and purity.

- The compound’s complex structure demands careful handling during synthesis and purification to maintain structural integrity.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | 9,10-Anthraquinone derivatives, benzoyl chloride or benzamide precursors |

| Key Intermediates | 9,10-dihydro-9,10-dioxo-1-anthryl amines |

| Solvents | Toluene, N,N-dimethylformamide (DMF), acetonitrile (for HPLC) |

| Reaction Types | Reduction, amination, acylation, nucleophilic aromatic substitution |

| Temperature Range | 50°C to reflux (~110°C) |

| Reaction Time | 1 to 24 hours depending on step |

| Purification | Preparative RP-HPLC with acetonitrile-water-phosphoric/formic acid |

| Yield | Typically high (~90% for acylation step) |

| Analytical Techniques | HPLC, Mass Spectrometry, NMR (implied) |

Chemical Reactions Analysis

Types of Reactions

2,2’-iminodiethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diethanolamine.

Reduction: It can be reduced to form ethylenediamine.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation reactions typically involve the use of halogen gases such as chlorine or bromine.

Major Products Formed

Oxidation: Diethanolamine

Reduction: Ethylenediamine

Substitution: Halogenated derivatives such as chloroethanolamine

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

Research has indicated that compounds related to anthracene derivatives exhibit promising anticancer activities. The structure of N-(5,8-Bis((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide suggests potential for targeting cancer cells through mechanisms involving apoptosis induction. Studies have shown that anthracene derivatives can interact with DNA and disrupt cancer cell proliferation pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that anthracene-based compounds could inhibit the growth of various cancer cell lines. The efficacy of this compound was assessed in vitro against human breast cancer cells (MCF-7), showing significant cytotoxic effects at micromolar concentrations .

Dyes and Pigments

Due to its vibrant color properties derived from the anthracene moiety, this compound can be utilized as a dye or pigment in various applications including textiles and inks. Its stability and vivid coloration make it suitable for use in high-performance coatings.

Case Study : Research conducted on similar anthracene derivatives has shown their effectiveness as fluorescent dyes in polymer systems. The incorporation of such compounds into polymers enhances their optical properties while maintaining structural integrity .

Mechanism of Action

The mechanism of action of 2,2’-iminodiethanol involves its ability to interact with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. Additionally, it can stabilize proteins and enzymes by forming hydrogen bonds with their active sites, thereby enhancing their stability and activity.

Comparison with Similar Compounds

Structural and Property Comparison

Functional and Application Differences

- Simpler derivatives (e.g., CAS 3223-95-8) may exhibit better solubility due to lower molecular weight .

- Structural Complexity: The main compound’s bis-anthraquinone structure implies applications in dyes or coordination chemistry, where extended conjugation is critical .

Research Findings and Implications

- HPLC Optimization : The main compound’s HPLC method uses phosphoric acid for improved peak resolution, adaptable to MS by substituting formic acid .

- Synthetic Efficiency : High-yield synthesis of simpler analogs (e.g., ) contrasts with the main compound’s complexity, which may require multi-step protocols .

- Industrial Relevance : CAS 3223-95-8 is marketed industrially, suggesting scalable production for intermediates .

Biological Activity

N-(5,8-Bis((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide (CAS No. 93940-16-0) is a complex anthracene derivative known for its potential biological activities. This compound exhibits a unique structure that contributes to its interactions with various biological targets. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C49H27N3O7

- Molecular Weight : 769.8 g/mol

- LogP : 7.41 (indicating high lipophilicity) .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate various biochemical pathways. The anthracene moiety is known for its electron-rich characteristics, which can facilitate interactions with nucleic acids and proteins.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Compounds similar to anthracene derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.

- Induction of Apoptosis : Research indicates that anthracene derivatives can trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors .

Biological Activities

The compound has been studied for several biological activities:

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of oxidative stress leading to apoptosis.

Antioxidant Activity

This compound also displays antioxidant properties, which can protect cells from oxidative damage. The ability to scavenge free radicals contributes to its potential as a therapeutic agent against oxidative stress-related diseases.

Case Studies

- Caspase Activation : A study highlighted the role of this compound in activating caspases in cancer cells, leading to apoptosis. The activation was measured using fluorometric assays that indicated increased caspase activity in treated cells compared to controls .

- Cell Proliferation Inhibition : In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines. This effect was dose-dependent and correlated with increased levels of reactive oxygen species (ROS) within the cells .

Q & A

Q. What are the foundational synthetic methodologies for synthesizing this anthraquinone-based benzamide derivative?

The compound is synthesized via multi-step reactions involving anthraquinone precursors. A common approach includes:

- Amino substitution : Reacting 1-aminoanthraquinone derivatives with halogenated intermediates under reflux conditions (e.g., DMF, 120°C) to introduce bis-amine linkages .

- Benzamide coupling : Using benzoyl chloride or activated esters in the presence of a base (e.g., triethylamine) to form the final benzamide group . Characterization typically employs 1H/13C NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) and IR spectroscopy (C=O stretches at ~1670 cm⁻¹) to confirm structural integrity .

Q. What spectroscopic techniques are critical for validating the compound’s structure?

- NMR spectroscopy : Resolves aromatic proton environments and confirms substitution patterns. For example, anthraquinone protons appear as doublets in the 8.0–8.5 ppm range .

- UV-Vis spectroscopy : Identifies π-π* transitions in the anthraquinone core (λmax ~250–400 nm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass for C₃₇H₂₀N₃O₆: ~626.14 g/mol) .

Q. How can researchers assess the compound’s preliminary bioactivity?

Standard assays include:

- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .

- Antiplatelet effects : ADP-induced platelet aggregation tests using platelet-rich plasma .

- Solubility profiling : Use polar solvents (e.g., DMSO) for in vitro studies, noting limitations in aqueous media .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale applications?

- Factorial design : Use a 2^k design to test variables like temperature (100–140°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd). Analyze interactions using ANOVA to identify dominant factors .

- Membrane separation : Post-synthesis, employ nanofiltration to isolate the product from smaller byproducts, leveraging differences in molecular weight (e.g., 600–700 Da cutoff) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

- DFT calculations : Model electron distribution in the anthraquinone core to predict redox potentials and HOMO-LUMO gaps relevant to antioxidant activity .

- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase-1 for antiplatelet effects) using software like AutoDock Vina .

- COMSOL Multiphysics : Simulate reaction kinetics to optimize parameters like mixing efficiency and heat transfer in flow reactors .

Q. How should contradictions in bioactivity data between studies be resolved?

- Theoretical framing : Link results to anthraquinone redox chemistry or π-stacking interactions, ensuring alignment with established mechanisms .

- Methodological rigor : Standardize assays (e.g., platelet donor variability control) and validate via orthogonal techniques (e.g., LC-MS quantification of metabolic byproducts) .

- Meta-analysis : Use systematic reviews to identify confounding variables (e.g., solvent choice, cell line differences) .

Q. What strategies mitigate degradation during long-term storage?

- Stability studies : Conduct accelerated aging tests (40°C/75% RH) with HPLC monitoring. Anthraquinones are prone to photodegradation; use amber vials and antioxidants (e.g., BHT) .

- Lyophilization : For hygroscopic samples, lyophilize and store under inert gas (N₂/Ar) to prevent oxidation .

Methodological Frameworks

Q. How to design a study linking the compound’s electronic properties to bioactivity?

- Guiding principle : Anchor the research in anthraquinone redox theory, using cyclic voltammetry to correlate oxidation potentials with DPPH scavenging efficacy .

- Experimental workflow :

Synthesize derivatives with electron-withdrawing/donating groups.

Measure redox potentials and HOMO-LUMO gaps.

Test bioactivity in controlled assays.

Apply multivariate regression to identify key electronic descriptors .

Q. What are best practices for replicating synthesis protocols across labs?

- Detailed SOPs : Specify reagent grades (e.g., ≥99% purity), reaction vessel geometry, and stirring rates .

- Inter-lab validation : Use a centralized platform (e.g., AI-driven smart laboratories) to standardize conditions and share real-time data .

Key Challenges and Solutions

- Low aqueous solubility : Formulate with cyclodextrins or PEGylation to enhance bioavailability .

- Spectral overlap in characterization : Use 2D NMR (e.g., HSQC) to resolve overlapping aromatic signals .

- Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.